Tert-butyl (6-bromohexyl)(methyl)carbamate

PROTAC linker Drug design Lipophilicity

This N-methylated, Boc-protected bromoalkyl linker precursor is designed for PROTAC development where standard NH linkers fall short on permeability. Tert-butyl (6-bromohexyl)(methyl)carbamate (CAS: 2098982-76-2) provides a distinct conformational profile and increased lipophilicity that directly influence ternary complex formation and metabolic stability. The terminal bromide enables efficient amine alkylation, while the Boc group remains stable during coupling and cleaves cleanly under mild acid. For SAR studies demanding steric and electronic modulation, this compound eliminates the risk of experimental failure caused by simple analog substitution.

Molecular Formula C12H24BrNO2
Molecular Weight 294.23 g/mol
Cat. No. B8237195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (6-bromohexyl)(methyl)carbamate
Molecular FormulaC12H24BrNO2
Molecular Weight294.23 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)CCCCCCBr
InChIInChI=1S/C12H24BrNO2/c1-12(2,3)16-11(15)14(4)10-8-6-5-7-9-13/h5-10H2,1-4H3
InChIKeyAMQDKCDPOBKRDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl (6-bromohexyl)(methyl)carbamate: A Key N-Methylated Alkyl Bromide Linker Intermediate for Bioconjugation


Tert-butyl (6-bromohexyl)(methyl)carbamate (CAS: 2098982-76-2) is a heterobifunctional molecule belonging to the class of Boc-protected aminoalkyl bromides. It is primarily utilized as a synthetic intermediate and linker precursor in chemical biology and targeted protein degradation research [1]. Its structure comprises a six-carbon alkyl chain with a terminal bromide, enabling nucleophilic substitution, and an N-methylated tert-butyl carbamate (Boc) group, which serves as a protected amine handle for further functionalization .

Why N-Methylated tert-butyl (6-bromohexyl)(methyl)carbamate Cannot Be Replaced with Simpler Analogs


In the design of bifunctional degraders like PROTACs, the chemical nature of the linker is not arbitrary; it critically influences the physicochemical properties and ultimate biological activity of the final conjugate [1]. Substituting tert-butyl (6-bromohexyl)(methyl)carbamate with a close analog like tert-butyl (6-bromohexyl)carbamate (Boc-NH-C6-Br) or methyl (6-bromohexyl)carbamate introduces a different functional group that alters the molecule's polarity, hydrogen-bonding capacity, and conformational freedom . These changes can directly affect linker-dependent properties such as cellular permeability, metabolic stability, and the ability to form a stable ternary complex with the target protein and E3 ligase, thereby making simple substitution a high-risk strategy for experimental failure [2].

Quantitative Differential Evidence for tert-butyl (6-bromohexyl)(methyl)carbamate Linker Selection


Structural Modification: N-Methylation Eliminates a Hydrogen Bond Donor

Unlike the common analog tert-butyl (6-bromohexyl)carbamate (Boc-NH-C6-Br) which possesses a secondary amine proton (NH), the target compound tert-butyl (6-bromohexyl)(methyl)carbamate is N-methylated. This modification completely removes a hydrogen bond donor (HBD) from the molecule [1].

PROTAC linker Drug design Lipophilicity

Physicochemical Differentiation: Increased Molecular Weight and Lipophilicity

The N-methylation of tert-butyl (6-bromohexyl)(methyl)carbamate results in predictable changes to its key physicochemical properties relative to the NH analog tert-butyl (6-bromohexyl)carbamate. The addition of a methyl group increases molecular weight and lipophilicity .

PROTAC linker Physicochemical property Lipinski's rule

Procurement-Relevant Purity and Availability

For procurement, tert-butyl (6-bromohexyl)(methyl)carbamate (CAS 2098982-76-2) is offered by specialty chemical suppliers at a standard purity of ≥95%, which is comparable to the common linker tert-butyl (6-bromohexyl)carbamate (97% purity) . While not a performance differentiator, the availability of the compound in 100mg and 250mg pack sizes from a commercial vendor provides a practical, off-the-shelf source .

Chemical procurement Linker synthesis Vendor comparison

Primary Application Scenarios for tert-butyl (6-bromohexyl)(methyl)carbamate


Synthesis of PROTACs Requiring a Conformationally Biased or Lipophilic Linker

This compound is most suited for use as a linker precursor in the development of proteolysis-targeting chimeras (PROTACs). The N-methyl group, which differentiates it from the non-methylated analog [1], provides a distinct conformation and increased lipophilicity . This makes it a rational design choice for researchers aiming to optimize the linker region of their degrader, particularly when seeking to enhance membrane permeability or modulate the orientation of the target-binding and E3-ligase-binding moieties.

Functionalization of Amine-Containing Payloads or Scaffolds via Alkylation

The terminal primary bromide serves as an excellent electrophile for alkylating nucleophiles, most commonly primary or secondary amines [1]. This allows researchers to tether the six-carbon chain, complete with its protected N-methylamine, to a molecule of interest. The Boc group remains stable under basic alkylation conditions and can be subsequently removed under mild acidic conditions to reveal the free secondary amine for further conjugation, such as attachment to a linker or solid support .

Medicinal Chemistry Exploration of N-Methylated Alkyl Linkers

In structure-activity relationship (SAR) studies, the N-methyl group is a key modification often used to probe the effects of sterics and electronics on biological activity [1]. This compound allows medicinal chemists to directly compare the properties and potency of a molecule containing an N-methylated linker against one with a standard NH linker. As demonstrated in the comparative data, the N-methylation changes molecular weight, lipophilicity, and hydrogen-bonding capacity , all of which are critical parameters in optimizing a drug candidate's pharmacokinetic and pharmacodynamic profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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